Boc-(R)-3-Amino-3-(4-bromo-phenyl)-propionic acid
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Overview
Description
“Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid” is a chemical compound with the CAS number 331763-75 . It is also known as "®-4-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)butanoic acid" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid” are not explicitly provided in the retrieved sources .
Scientific Research Applications
Synthesis of Borinic Acid Derivatives
This compound could be used in the synthesis of borinic acid derivatives . Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
Medicinal Chemistry
Boronic acids and their derivatives have been growing in interest in medicinal chemistry, especially after the discovery of the drug bortezomib . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Suzuki–Miyaura Cross-Coupling
The compound could potentially be used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Polymorphism Studies
The compound could be used in studies related to polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure . Polymorphism can affect the color, melting point, density, hardness, and other physical properties of the material .
Mechanism of Action
Target of Action
The compound Boc-®-3-Amino-3-(4-bromo-phenyl)-propionic acid, also known as ®-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid, is primarily used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The primary targets of this compound are the organic groups involved in the reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . In the transmetalation process, formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon-carbon bonds . The downstream effects of this pathway include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests that its absorption, distribution, metabolism, and excretion (adme) properties may be influenced by the reaction conditions, which are known to be exceptionally mild and functional group tolerant .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, expanding the diversity and complexity of chemical structures that can be synthesized .
properties
IUPAC Name |
(3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMLGGRVTAXBHI-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426540 |
Source
|
Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
261380-20-5 |
Source
|
Record name | (3R)-3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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